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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)aniline

Cat. No.: B1303486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine with potential applications in

medicinal chemistry and materials science. Its structure, featuring a pyrazole ring linked to an

aniline moiety, makes it a valuable scaffold for the synthesis of more complex molecules. This

technical guide provides a comprehensive overview of the synthesis and characterization of

this compound, compiling available data and outlining general experimental approaches.

Synthesis of 2-(1H-pyrazol-1-yl)aniline
The synthesis of 2-(1H-pyrazol-1-yl)aniline typically involves the formation of a carbon-

nitrogen bond between the pyrazole and aniline rings. While a specific, detailed experimental

protocol for this exact molecule is not readily available in the searched literature, the most

probable synthetic routes are based on well-established N-arylation methods such as the

Ullmann condensation and the Buchwald-Hartwig amination.
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Caption: General synthetic workflow for 2-(1H-pyrazol-1-yl)aniline.

Experimental Protocols (General Procedures)
1. Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for the formation of aryl-heteroatom bonds.

This approach would involve the reaction of a 2-haloaniline with pyrazole in the presence of a

copper catalyst.

Starting Materials: 2-haloaniline (e.g., 2-fluoroaniline, 2-bromoaniline, or 2-iodoaniline), 1H-

pyrazole.

Catalyst: Copper(I) salt (e.g., CuI, CuBr) or copper powder.

Ligand (optional but recommended): A ligand such as 1,10-phenanthroline or L-proline can

improve reaction efficiency and lower the required temperature.

Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or

potassium phosphate (K₃PO₄) is required.

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl

sulfoxide (DMSO), or nitrobenzene.

Reaction Conditions: The reaction mixture is typically heated at temperatures ranging from

100 to 200 °C for several hours.

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and

extracted with an organic solvent. The crude product is then purified by column

chromatography on silica gel or by recrystallization.
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2. Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a more modern and often milder method for C-N bond

formation.

Starting Materials: 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline), 1H-pyrazole.

Catalyst: A palladium catalyst, often a pre-catalyst like Pd₂(dba)₃

(tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

Ligand: A bulky electron-rich phosphine ligand is crucial for this reaction. Examples include

Xantphos, DavePhos, or BrettPhos.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LiHMDS).

Solvent: An anhydrous aprotic solvent such as toluene, dioxane, or tetrahydrofuran (THF).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g.,

nitrogen or argon) at temperatures ranging from 80 to 120 °C.

Work-up and Purification: The reaction mixture is filtered to remove palladium residues, and

the filtrate is concentrated. The crude product is then purified by column chromatography.

Characterization of 2-(1H-pyrazol-1-yl)aniline
Comprehensive experimental characterization data for 2-(1H-pyrazol-1-yl)aniline is not widely

reported. However, based on its chemical structure and data from commercial suppliers, the

following information can be summarized.
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Property Value Reference

CAS Number 54705-91-8

Molecular Formula C₉H₉N₃

Molecular Weight 159.19 g/mol

Appearance
Not specified in available

literature

Melting Point
Not specified in available

literature

Spectroscopic Data

While experimental spectra are not available in the searched literature, predicted mass

spectrometry data can be a useful reference.

Predicted Mass Spectrometry Data

Adduct Ion Predicted m/z

[M+H]⁺ 160.0869

[M+Na]⁺ 182.0688

Data obtained from PubChem.[1]
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Caption: Logical workflow for the characterization of 2-(1H-pyrazol-1-yl)aniline.

Expected Spectroscopic Features

¹H NMR: The spectrum would be expected to show signals for the protons of the aniline ring

and the pyrazole ring. The aniline protons would likely appear as multiplets in the aromatic

region (approx. δ 6.5-7.5 ppm). The pyrazole protons would show three distinct signals, likely

a triplet for the C4-H and doublets for the C3-H and C5-H protons. The -NH₂ protons of the

aniline group would appear as a broad singlet.

¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the nine

carbon atoms in the molecule. The chemical shifts would be in the aromatic region (approx. δ

110-150 ppm).

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption

bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching

of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around

1450-1600 cm⁻¹), and C-N stretching vibrations.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1303486?utm_src=pdf-body-img
https://www.benchchem.com/product/b1303486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This technical guide provides a summary of the likely synthetic routes and expected

characterization data for 2-(1H-pyrazol-1-yl)aniline based on established chemical principles

and available information. The lack of a detailed, published experimental protocol and

comprehensive spectral data highlights an opportunity for further research to fully document

the synthesis and properties of this compound. Researchers aiming to prepare this molecule

are encouraged to start by optimizing general N-arylation procedures, such as the Ullmann

condensation or Buchwald-Hartwig amination, and to fully characterize the resulting product

using modern spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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